molecular formula C18H17N3O2 B5533345 isopropyl 4-(4-quinazolinylamino)benzoate CAS No. 510737-65-2

isopropyl 4-(4-quinazolinylamino)benzoate

Cat. No. B5533345
CAS RN: 510737-65-2
M. Wt: 307.3 g/mol
InChI Key: CUTRHYHJQOXCDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to "Isopropyl 4-(4-quinazolinylamino)benzoate", has been widely studied. A common approach involves the reaction of 2-(acylamino)benzonitriles with primary aromatic amines, which can be conducted by refluxing in ethanol using trifluoroacetic acid as a catalyst or in acetic acid (Marinho & Proença, 2015). Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed for the synthesis of quinazoline derivatives, demonstrating the versatility of approaches in obtaining these compounds (Costa et al., 2004).

Molecular Structure Analysis

Quinazoline derivatives exhibit a diverse range of molecular structures, primarily influenced by substitutions at different positions of the quinazoline nucleus. The structure-activity relationship studies of these compounds indicate that variations in the substituents, particularly at the 4-position with groups such as isopropyl or benzylamine, significantly affect their biological activities (Jiang et al., 2017).

Chemical Reactions and Properties

Quinazoline derivatives are reactive toward a variety of chemical transformations, including cyclization reactions that form complex heterocyclic systems. These reactions are pivotal for introducing functional groups that enhance the compound's biological activity or for linking the quinazoline core to other biologically relevant moieties (Willis et al., 2006).

properties

IUPAC Name

propan-2-yl 4-(quinazolin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(2)23-18(22)13-7-9-14(10-8-13)21-17-15-5-3-4-6-16(15)19-11-20-17/h3-12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRHYHJQOXCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253048
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate

CAS RN

510737-65-2
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510737-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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